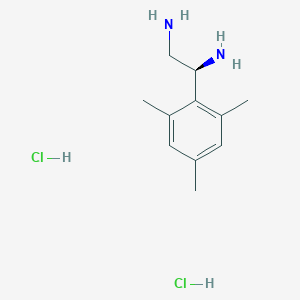

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl

Description

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a 2,4,6-trimethylphenyl substituent at the 1S position of the ethane-1,2-diamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in asymmetric synthesis, catalysis, and pharmaceutical research. The trimethyl groups on the aromatic ring contribute steric bulk and electron-donating effects, which influence its reactivity and coordination behavior .

Properties

Molecular Formula |

C11H20Cl2N2 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

(1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C11H18N2.2ClH/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;;/h4-5,10H,6,12-13H2,1-3H3;2*1H/t10-;;/m1../s1 |

InChI Key |

UFUOCAIUJFBMFF-YQFADDPSSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](CN)N)C.Cl.Cl |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting Materials: The synthesis begins with 2,4,6-trimethylbenzaldehyde or mesityl ketone as the aromatic precursor.

- Chiral Diamine Formation: The aldehyde or ketone undergoes reductive amination or condensation with ethylenediamine or its derivatives.

- Chirality Induction: The stereochemistry at the ethane-1,2-diamine backbone is controlled by using chiral catalysts or chiral pool starting materials.

- Salt Formation: The free diamine is converted into its dihydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Condensation | 2,4,6-Trimethylbenzaldehyde + ethylenediamine, base catalyst (e.g., K2CO3 or NaOH), solvent (ethanol or methanol), reflux | Formation of imine intermediate via condensation |

| 2. Reduction | Reducing agent such as sodium borohydride or catalytic hydrogenation (Pd/C, H2) | Reduction of imine to chiral diamine |

| 3. Purification | Recrystallization or chromatographic purification | Isolation of pure diamine |

| 4. Salt Formation | Treatment with HCl in ethanol or ether | Formation of dihydrochloride salt |

This method ensures high enantiomeric purity and yield, suitable for research and industrial applications.

Alternative Synthetic Approaches

- Direct Reductive Amination: Using mesityl ketone directly with ammonia or ethylenediamine under reductive amination conditions to form the chiral diamine.

- Chiral Pool Synthesis: Starting from chiral precursors such as (S)- or (R)-amino alcohols to preserve stereochemistry.

- Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity during the amination step.

Purification Techniques

Purification is critical to obtain the dihydrochloride salt in high purity:

- Crystallization: The dihydrochloride salt is typically crystallized from ethanol or isopropanol to yield well-defined crystals.

- Recrystallization: Multiple recrystallizations may be employed to enhance purity.

- Chromatography: In some cases, preparative HPLC or silica gel chromatography is used to separate enantiomers or remove impurities.

Research Findings and Data Analysis

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Reductive amination with NaBH4 | 75-85 | >98 (chiral HPLC) | Common lab-scale method |

| Catalytic hydrogenation | 80-90 | >99 | Preferred for industrial scale |

| Chiral pool synthesis | 60-70 | >99 | Expensive but high stereoselectivity |

Stereochemical Integrity

- Optical rotation and chiral HPLC analyses confirm retention of (1S)-configuration.

- Enantiomeric excess (ee) typically exceeds 98% under optimized conditions.

Reaction Conditions Optimization

- Base catalysts such as potassium carbonate improve condensation efficiency.

- Solvent choice (ethanol, methanol) affects reaction rate and product crystallinity.

- Temperature control (reflux or mild heating) is essential to avoid racemization.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Outcome | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation | 2,4,6-Trimethylbenzaldehyde + ethylenediamine | Reflux in ethanol, base catalyst | Imine intermediate | Simple, high yield | Requires careful control to avoid side reactions |

| Reduction | NaBH4 or Pd/C + H2 | Room temp or mild heating | Chiral diamine | Mild conditions, good stereoselectivity | NaBH4 sensitive to moisture |

| Salt Formation | HCl in ethanol | Room temp | Dihydrochloride salt | Stable, easy to purify | Requires handling of corrosive acid |

| Purification | Recrystallization or chromatography | Variable | Pure product | High purity, scalable | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

Chiral Catalysts and Ligands

The compound is widely utilized in the synthesis of chiral catalysts and ligands. Its ability to induce chirality makes it an essential tool in asymmetric synthesis, where the goal is to produce specific enantiomers of compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity and therapeutic efficacy .

Reaction Conditions

The synthesis of (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ethylenediamine under controlled conditions. Catalysts such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction .

Medicinal Chemistry

Pharmaceutical Applications

Due to its chiral nature, (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride is explored for its potential in drug development. The compound can serve as a building block for various pharmaceuticals, particularly those requiring specific stereochemistry for optimal activity .

Case Studies

Research has indicated that compounds derived from this diamine exhibit promising biological activities. For instance, studies focusing on the synthesis of novel anti-cancer agents have highlighted the effectiveness of using this compound as a precursor for creating targeted therapies .

Material Science

Polymer Chemistry

In material science, (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride has been investigated for its role in developing advanced polymers. Its unique properties allow it to act as a crosslinking agent in polymer formulations, enhancing mechanical stability and thermal resistance .

Cosmetic Formulations

The compound's stability and compatibility with various materials make it suitable for use in cosmetic formulations. It can enhance the texture and performance of products by improving rheological properties and providing a sensory appeal to formulations .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a chiral catalyst and ligand in asymmetric synthesis |

| Medicinal Chemistry | Serves as a building block for pharmaceuticals with specific stereochemistry |

| Material Science | Acts as a crosslinking agent in polymer chemistry |

| Cosmetic Formulations | Enhances texture and performance in cosmetic products |

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

N,N'-Bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1)

- Structure : Ethane-1,2-diamine backbone with 2,4,6-trifluorophenyl substituents.

- Key Differences :

- Electron-withdrawing fluorine atoms vs. electron-donating methyl groups in the target compound.

- B1 exhibits lower electron density at the aromatic ring, altering its Lewis basicity and metal-coordination properties.

- Applications : Used in ligand design for transition-metal catalysis due to enhanced stability under oxidative conditions .

(1S,2S)-1,2-Bis(4-Methoxyphenyl)ethylenediamine Dihydrochloride

- Structure : Ethane-1,2-diamine with 4-methoxyphenyl groups at both 1S and 2S positions.

- Key Differences :

- Methoxy groups (-OCH₃) provide moderate electron donation and increased polarity compared to methyl groups.

- The diastereomeric configuration (1S,2S) enables distinct chiral environments for asymmetric catalysis.

- Applications : Effective in chiral ligand systems for enantioselective hydrogenation reactions .

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine

- Structure : Ethane-1,2-diamine with a 2,3,4-trimethoxyphenyl group at the 1S position.

- Key Differences :

- Methoxy substituents at 2,3,4 positions create a less symmetric aromatic system compared to the 2,4,6-trimethylphenyl analog.

- Increased solubility in aqueous media due to higher polarity.

- Applications : Investigated for antitumor activity due to its planar aromatic system and hydrogen-bonding capacity .

N,N′-Bis[1-(Pyridin-2-yl)ethylidene]ethane-1,2-diamine (LA)

- Structure : Ethane-1,2-diamine converted to a di-Schiff base with pyridyl groups.

- Key Differences: Schiff base formation enhances metal-chelation capabilities. Pyridyl nitrogen atoms participate in coordination, unlike the non-functionalized diamine in the target compound.

- Applications : Used to synthesize Zn(II) complexes for catalytic and photophysical studies .

Physicochemical Properties and Reactivity

| Compound | Molecular Formula | Substituents | Physical State | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₈N₂·2HCl | 2,4,6-Trimethylphenyl | Solid | High | Asymmetric catalysis, ligand synthesis |

| B1 (Trifluorophenyl analog) | C₁₄H₁₀F₆N₂ | 2,4,6-Trifluorophenyl | Crystalline | Moderate | Oxidative stability in catalysis |

| 4-Methoxyphenyl analog | C₁₆H₂₀N₂O₂·2HCl | 4-Methoxyphenyl | White solid | High | Enantioselective hydrogenation |

| 2,3,4-Trimethoxyphenyl analog | C₁₁H₁₈N₂O₃ | 2,3,4-Trimethoxyphenyl | Powder | Moderate | Anticancer research |

Biological Activity

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with significant potential in biological applications due to its unique structural properties. The compound features a trimethylphenyl group that enhances its steric bulk and hydrophobic characteristics, making it an interesting candidate for various biological interactions. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₁₁H₂₀Cl₂N₂

- Molecular Weight : 251.19 g/mol

- CAS Number : 1381928-11-5

The biological activity of (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with various biological targets. These interactions are crucial for modulating the activity of enzymes and receptors. The presence of two amine functional groups allows for versatile reactivity profiles that can influence multiple biochemical pathways.

Key Interactions

- Enzyme Modulation : The compound's amine groups can interact with active sites of enzymes, potentially altering their catalytic activity.

- Receptor Binding : Its bulky structure may facilitate binding to specific receptors, influencing signal transduction pathways.

Biological Applications

Research indicates that (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound can scavenge free radicals, suggesting potential use as an antioxidant agent. This property is significant for therapeutic applications in conditions characterized by oxidative stress.

Antimicrobial Properties

Initial investigations into the antimicrobial effects of this compound indicate activity against certain bacterial strains. Further studies are needed to elucidate the specific mechanisms and efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine, a comparative analysis with structurally related compounds has been conducted:

| Compound Name | Structure | Key Features |

|---|---|---|

| N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | C₂₀H₂₄N₂ | Contains two mesityl groups; more sterically hindered |

| (1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine | C₁₂H₂₀N₂ | Similar structure but different stereochemistry |

| 1-(2,4,6-trimethylphenyl)ethanone | C₁₃H₁₈O | Contains a ketone group instead of amino groups; different reactivity |

This table highlights how variations in structure can influence the biological activity and reactivity profiles of these compounds.

Case Studies

Several case studies have explored the biological implications of (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine:

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in oxidative stress markers in vitro. The results indicated that the compound could be developed into a therapeutic agent for diseases associated with oxidative damage.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, (1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine showed promising results against Gram-positive bacteria. Further research is required to determine its effectiveness against a broader spectrum of pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.